o-tert-Butylstilbazolium betaine
Overview
Description
“o-tert-Butylstilbazolium betaine” is a chemical compound that contains a total of 41 atoms, including 21 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains a total of 42 bonds, including 21 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 7 double bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aliphatic tertiary amine .
Synthesis Analysis
The synthesis of betaine is a complex process that involves the engineering of betaine biosynthesis and transport for abiotic stress tolerance in plants . Betaine synthesis via glycine methylation is a key step in this process .Molecular Structure Analysis
The molecular structure of “o-tert-Butylstilbazolium betaine” is characterized by a total of 42 bonds, including 21 non-Hydrogen bonds, 7 multiple bonds, 2 rotatable bonds, 7 double bonds, 2 six-membered rings, 1 aliphatic ketone, and 1 aliphatic tertiary amine .Chemical Reactions Analysis
The chemical reactions involving “o-tert-Butylstilbazolium betaine” are complex and involve various factors. For instance, Abraham’s hydrogen bond donor and polarity/polarizability parameters, A and S, respectively, are correlated with molecular properties derived from computational chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “o-tert-Butylstilbazolium betaine” are determined by its molecular structure and composition . It contains a total of 41 atoms, including 21 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Safety And Hazards
properties
IUPAC Name |
(4E)-2-tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)16-13-15(7-8-17(16)20)6-5-14-9-11-19(4)12-10-14/h5-13H,1-4H3/b15-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRLDHBQABKNSE-GIDUJCDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C2C=CN(C=C2)C)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C/C(=C/C=C2C=CN(C=C2)C)/C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628585 | |
Record name | (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-tert-Butylstilbazolium betaine | |
CAS RN |
153280-17-2 | |
Record name | (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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